PSI-353661

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H32FN6O8P |

|---|---|

Poids moléculaire |

582.5 g/mol |

Nom IUPAC |

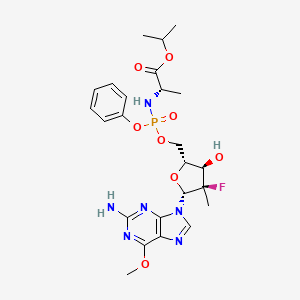

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29)/t14-,16+,18+,22+,24+,40?/m0/s1 |

Clé InChI |

KVCZQFHLXRMEIB-HEOQURLSSA-N |

SMILES isomérique |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |

SMILES canonique |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

PSI-353661: A Deep Dive into the Mechanism of Action Against HCV

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent and selective phosphoramidate nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), it targets the core of the viral replication machinery, the NS5B RNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, interaction with the viral polymerase, and resistance profile.

Core Mechanism of Action

This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1][2] Its design as a phosphoramidate allows for efficient delivery into hepatocytes, the primary site of HCV replication.[3] Once inside the cell, this compound undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666.[1][2] This active metabolite then acts as an alternative substrate for the HCV NS5B polymerase, competing with natural nucleotides. Upon incorporation into the nascent viral RNA chain, PSI-352666 terminates chain elongation, thereby halting viral replication.

A key feature of this compound is its activity against HCV replicons containing the S282T substitution in NS5B, a mutation that confers resistance to certain other 2'-substituted nucleoside analogs.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral potency and cellular toxicity of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data.

| Parameter | HCV Genotype/Cell Line | Value | Reference |

| EC50 | Genotype 1b replicon cells | 3.0 ± 1.4 nM | |

| EC90 | Genotype 1b replicon cells | 8.5 nM | |

| EC90 | Wild-type replicon | 8 nM | |

| EC90 | S282T resistant replicon | 11 nM |

Table 1: Antiviral Activity of this compound

| Cell Line | IC50 (8 days exposure) | Reference |

| Huh7 | > 80 µM | |

| HepG2 | > 80 µM | |

| BxPC3 | > 80 µM | |

| CEM | > 80 µM |

Table 2: Cytotoxicity Profile of this compound

Metabolic Activation Pathway

The conversion of this compound to its active triphosphate metabolite, PSI-352666, is a critical process for its antiviral activity. This intricate pathway involves several host cell enzymes.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental assays.

HCV Replicon Assay

This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

-

Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and G418 to maintain the replicon.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 4 days).

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) is calculated by non-linear regression analysis.

Cytotoxicity Assay

To assess the safety profile of this compound, its effect on host cell viability is measured.

-

Cell Culture: Various human cell lines (e.g., Huh7, HepG2, BxPC3, CEM) are cultured in their respective appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound.

-

Incubation: The cells are incubated for an extended period (e.g., 8 days) to assess long-term toxicity.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

Resistance Profile

A critical aspect of any antiviral agent is its susceptibility to the development of resistance. In vitro selection studies have shown that inducing resistance to this compound is challenging. While no resistant replicons could be selected for genotype 1a or 1b, resistance was observed in genotype 2a JFH-1 replicons. However, this resistance required a combination of multiple amino acid substitutions in the NS5B polymerase, such as S15G, C223H, and V321I. Single amino acid changes were not sufficient to significantly diminish the activity of this compound.

Importantly, there is no cross-resistance between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside/tide analogs like PSI-6130, PSI-7977, INX-08189, and IDX-184.

Conclusion

This compound is a highly potent nucleotide analog inhibitor of the HCV NS5B polymerase with a favorable in vitro profile. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate that terminates viral RNA synthesis, is well-characterized. The compound demonstrates a high barrier to resistance and lacks cross-resistance with other classes of HCV inhibitors. This in-depth understanding of its molecular mechanism provides a solid foundation for its potential role in the treatment of chronic HCV infection.

References

- 1. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PSI-353661: A Novel Nucleotide Prodrug for Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for PSI-353661, a potent phosphoramidate prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.

Chemical Structure and Properties

This compound is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[1][2] Its chemical structure is designed to enhance cell permeability and facilitate the intracellular delivery of the active nucleoside monophosphate.

Systematic Name (IUPAC): 2-((5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-ylmethoxy)phenoxyphosphorylamino)propionic acid isopropyl ester.[1][3]

| Property | Value |

| Molecular Formula | C24H32FN6O8P |

| Molecular Weight | 582.52 g/mol |

| Class | Nucleotide Prodrug, Phosphoramidate |

| Target | HCV NS5B Polymerase |

Mechanism of Action

This compound acts as a targeted delivery system for its active triphosphate form, PSI-352666.[2] As a prodrug, this compound is initially inactive and requires intracellular metabolic activation to exert its antiviral effect. The active triphosphate, PSI-352666, functions as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Incorporation of PSI-352666 into the growing viral RNA chain leads to premature chain termination, thus halting viral replication.

Metabolic Activation Pathway

The intracellular conversion of this compound to the active triphosphate PSI-352666 is a multi-step enzymatic process:

-

Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester group, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

-

Intramolecular Cyclization: This is followed by a putative nucleophilic attack of the carboxyl group on the phosphorus atom, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite, PSI-353131.

-

Amino Acid Cleavage: The Histidine triad nucleotide-binding protein 1 (Hint1) then cleaves the amino acid moiety.

-

Demethoxylation: Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

-

Phosphorylation: The resulting monophosphate is then phosphorylated to the diphosphate by guanylate kinase.

-

Final Phosphorylation: Finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate form, PSI-352666.

Quantitative Data

Antiviral Activity

This compound demonstrates potent in vitro activity against various HCV genotypes in replicon assays.

| HCV Genotype/Replicon | EC50 (µM) | EC90 (µM) | Reference |

| Genotype 1b | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 | |

| Genotype 1a (H77) | - | Potent Activity | |

| Genotype 2a (J6/JFH-1) | - | Potent Activity | |

| Wild Type Replicon | - | 0.008 | |

| S282T Resistant Replicon | - | 0.011 |

Cytotoxicity

This compound exhibits a favorable cytotoxicity profile in various human cell lines.

| Cell Line | CC50 (µM) | Reference |

| Huh7 | 80.0 ± 6.0 | |

| HepG2 | > 100 | |

| BxPC-3 | > 100 | |

| CEM | > 100 |

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the antiviral activity of compounds by measuring the inhibition of HCV RNA replication in cultured human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon.

Methodology:

-

Cell Seeding: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and added to the cells. A positive control (e.g., another known HCV inhibitor) and a negative control (DMSO vehicle) are included.

-

Incubation: The plates are incubated for 72 to 96 hours at 37°C in a humidified CO2 incubator.

-

Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often accomplished by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying viral RNA directly using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of a compound on host cells.

Methodology:

-

Cell Seeding: Various human cell lines (e.g., Huh-7, HepG2, CEM) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 72 to 96 hours).

-

Cell Viability Measurement: Cell viability is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction) or cell membrane integrity.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve, representing the concentration at which a 50% reduction in cell viability is observed.

Resistance Profile

This compound has demonstrated activity against HCV replicons harboring the S282T mutation in the NS5B polymerase, a substitution that confers resistance to some other nucleoside inhibitors. However, in vitro selection studies with genotype 2a replicons have shown that a combination of three amino acid changes (S15G/C223H/V321I) in NS5B is required to confer a high level of resistance to this compound.

Conclusion

This compound is a potent and selective phosphoramidate prodrug of a guanosine nucleotide analog with strong anti-HCV activity across multiple genotypes. Its mechanism of action, involving intracellular conversion to an active triphosphate that inhibits the viral NS5B polymerase, and its favorable preclinical safety profile, made it a significant candidate for the treatment of chronic HCV infection. The data presented in this guide underscore the potential of the phosphoramidate prodrug approach in developing effective antiviral therapies.

References

- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and structural basis for the roles of hepatitis C virus polymerase NS5B amino acids 15, 223, and 321 in viral replication and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of PSI-353661 (BMS-986094): A Promising Antiviral Agent with a Challenging Clinical Path

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661, later known as BMS-986094, emerged as a potent nucleotide prodrug for the treatment of Hepatitis C Virus (HCV) infection. Developed by Pharmasset and later acquired by Bristol-Myers Squibb, this compound showed great promise in preclinical studies due to its novel mechanism of action, potent pangenotypic activity, and a high barrier to resistance. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the clinical trial results that ultimately led to the cessation of its development. The information is presented to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Discovery and Rationale

The quest for direct-acting antivirals (DAAs) to combat HCV infection led researchers at Pharmasset, Inc. to explore novel nucleotide analogs. The rationale was to develop a compound that could efficiently deliver the active triphosphate form into hepatocytes, the primary site of HCV replication, thereby inhibiting the viral RNA-dependent RNA polymerase, NS5B.

Initial efforts focused on 2′-deoxy-2′-fluoro-2′-C-methylguanosine monophosphate analogues. Prodrug strategies were employed to enhance the intracellular delivery and subsequent phosphorylation of the parent nucleoside. This approach led to the discovery of this compound, a phosphoramidate prodrug that demonstrated significantly greater potency (over 1000-fold) in cell-based replicon assays compared to its parent nucleoside, attributed to higher intracellular triphosphate levels.[1]

Mechanism of Action

This compound is a prodrug of a guanosine nucleotide analog. Its mechanism of action involves several intracellular steps to generate the active antiviral agent:

-

Intracellular Conversion: Upon entering the hepatocyte, this compound undergoes enzymatic conversion.

-

Formation of the Active Triphosphate: The prodrug is metabolized to its 5'-triphosphate form, PSI-352666.

-

Inhibition of HCV NS5B Polymerase: The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By incorporating into the growing viral RNA chain, it causes chain termination, thus halting viral replication.[2]

A key advantage of this compound was its activity against the S282T mutation in the NS5B polymerase, a substitution that confers resistance to some other 2'-substituted nucleoside/nucleotide analogs.[2]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and broad-spectrum anti-HCV activity in vitro.

| Parameter | HCV Genotype 1b | HCV Genotype 1a | HCV Genotype 2a |

| EC50 | 10 nM | 12 nM | 0.9 nM |

| EC90 | - | - | - |

| CC50 (Huh-7 cells) | 7.01 µM | - | - |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Data reflects activity after 72 hours of exposure.[3]

Resistance Profile

In vitro resistance studies showed that this compound had a high barrier to resistance. While no resistant replicons could be selected for genotypes 1a or 1b, resistance was observed in genotype 2a replicons. However, this required a combination of three amino acid substitutions (S15G/C223H/V321I) in the NS5B polymerase to confer a high level of resistance. Importantly, there was no cross-resistance with other classes of HCV inhibitors.[2]

Preclinical Pharmacokinetics and Metabolism

Preclinical studies in rats and cynomolgus monkeys indicated that this compound was efficiently converted to its active triphosphate form in the liver.

| Species | Dose | Key Findings |

| Rat | Single oral administration | The concentration of the active triphosphate (2'-C-MeGTP) in the liver exceeded the EC90 shortly after dosing and remained at or above this level for 72 hours at doses ≥5 mg/kg. |

| Cynomolgus Monkey | 25 mg/kg single oral dose | Efficient extraction from the portal circulation by the liver. |

| Cynomolgus Monkey | 15 or 30 mg/kg/day for 3 weeks | The nucleoside metabolite was the major plasma analyte, while the active moiety was highest in the heart and kidney. |

Metabolic Stability:

| Matrix | Stability |

| Human Plasma | Good stability |

| Simulated Gastric Fluid (SGF) | Good stability |

| Simulated Intestinal Fluid (SIF) | Good stability |

| Liver S9 Fraction | Short half-life, indicating rapid conversion in the liver. |

Data for a closely related diastereomeric mixture containing this compound.

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral activity of this compound against HCV replication.

Methodology:

-

Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Quantification of HCV RNA: HCV RNA levels are quantified using a real-time RT-PCR assay.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HCV RNA replication by 50% compared to untreated controls.

In Vitro Metabolism and Triphosphate Formation Assay

Objective: To assess the conversion of this compound to its active triphosphate form in hepatocytes.

Methodology:

-

Cell Culture: Primary human hepatocytes are incubated with this compound.

-

Cell Lysis and Extraction: At various time points, cells are harvested, and intracellular metabolites are extracted.

-

Quantification of Triphosphate: The concentration of the active triphosphate (PSI-352666) is quantified by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathway of this compound.

Caption: Development workflow of this compound.

Clinical Development and Discontinuation

Following promising preclinical results, this compound, now designated BMS-986094, entered clinical development.

Phase I Clinical Trial

A Phase I study was initiated to evaluate the safety, tolerability, and pharmacokinetics of BMS-986094 in healthy volunteers and patients with chronic HCV infection. A follow-up safety evaluation for participants of the Phase 1 study was later conducted.

Phase II Clinical Trial and Discontinuation

A Phase II clinical trial was initiated to assess the efficacy and safety of BMS-986094 in combination with other direct-acting antivirals, including daclatasvir.

However, in August 2012, Bristol-Myers Squibb voluntarily suspended the Phase II study due to a serious safety issue. A patient in the trial experienced heart failure, which ultimately resulted in death. Further investigation revealed additional cases of heart and kidney toxicity among trial participants, leading to nine hospitalizations.

Although a definitive causal link to BMS-986094 was not established at the time of the announcement, the severity of the adverse events prompted Bristol-Myers Squibb to halt the development of the compound in the interest of patient safety. The U.S. Food and Drug Administration (FDA) subsequently placed the compound on clinical hold.

Conclusion

The story of this compound (BMS-986094) is a poignant reminder of the complexities and challenges inherent in drug development. The compound's innovative prodrug design, potent pangenotypic antiviral activity, and high barrier to resistance in preclinical studies positioned it as a highly promising candidate for the treatment of HCV. However, the emergence of severe cardiotoxicity and nephrotoxicity during Phase II clinical trials led to the unfortunate but necessary termination of its development.

The case of this compound underscores the critical importance of thorough preclinical toxicology studies and vigilant safety monitoring in clinical trials. While it did not fulfill its therapeutic potential, the scientific knowledge gained from its development, particularly in the area of nucleotide prodrugs and HCV polymerase inhibition, has undoubtedly contributed to the broader field of antiviral research and the successful development of other life-saving therapies for HCV. This technical guide serves to document both the promise and the peril of this once-leading compound, offering valuable lessons for the future of drug discovery.

References

- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

PSI-353661: A Technical Overview of its Efficacy Across HCV Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate, designed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Its mechanism of action involves intracellular conversion to the active triphosphate form, PSI-352666, which acts as a chain terminator during viral RNA replication. This document provides an in-depth technical guide on the efficacy of this compound against various HCV genotypes, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: In Vitro Efficacy of this compound and its Active Metabolite

The in vitro antiviral activity of this compound has been primarily evaluated using HCV replicon assays and infectious virus systems. The following tables summarize the available quantitative data for this compound and its active triphosphate metabolite, PSI-352666.

Table 1: Anti-HCV Replicon Activity of this compound [1][2]

| HCV Genotype | Replicon System | EC50 (µM) | EC90 (µM) |

| 1a (H77) | Subgenomic | 0.0035 | 0.0098 |

| 1b (Clone A) | Subgenomic | 0.0030 | 0.0085 |

| 2a (J6/JFH-1) | Subgenomic | 0.0015 | 0.0045 |

Table 2: Anti-HCV Infectious Virus Activity of this compound [1]

| HCV Genotype | Infectious Virus System | EC50 (µM) | EC90 (µM) |

| 1a (H77Sv2) | Huh-7.5 cells | 0.004 | 0.012 |

| 2a (JFH-1) | Huh-7.5 cells | 0.002 | 0.007 |

Table 3: Inhibitory Activity of the Active Triphosphate Metabolite (PSI-352666) against HCV NS5B Polymerase [1]

| HCV Genotype | Recombinant NS5B Polymerase | IC50 (µM) |

| 1b (Con1) | Recombinant Protein | 1.0 ± 0.2 |

| 2a (JFH-1) | Recombinant Protein | 4.7 ± 0.6 |

| 3a | Recombinant Protein | Not explicitly quantified in the provided search results |

| 4a | Recombinant Protein | Not explicitly quantified in the provided search results |

Note: Specific IC50 values for genotypes 3a and 4a were not available in the provided search results, although the active metabolite is stated to be an inhibitor of these polymerases.[1] There is a lack of publicly available data on the efficacy of the prodrug this compound against HCV genotypes 3, 4, 5, and 6 in cell-based assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This assay is a primary method for determining the in vitro antiviral potency of compounds against HCV replication.

1. Cell Lines and Replicons:

-

Cell Line: Human hepatoma (Huh-7) cells or their derivatives (e.g., Lunet cells) that are highly permissive for HCV replication are used.

-

Replicon Constructs: Subgenomic HCV replicon constructs are utilized. These are typically bicistronic RNAs containing the HCV 5' untranslated region (UTR) driving the expression of a neomycin phosphotransferase (Neo) resistance gene and the encephalomyocarditis virus (EMCV) internal ribosome entry site (IRES) directing the translation of the HCV non-structural proteins (NS3 to NS5B). A reporter gene, such as firefly luciferase, is often incorporated to quantify viral replication. Genotype-specific replicons (e.g., from strains Con1 for genotype 1b, H77 for genotype 1a, and JFH-1 for genotype 2a) are used.

2. Assay Procedure:

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the diluted compound.

-

Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration using a non-linear regression analysis.

3. Cytotoxicity Assay:

-

A parallel cytotoxicity assay is conducted to determine the 50% cytotoxic concentration (CC50) of the compound. This is often done using a tetrazolium-based colorimetric assay (e.g., MTS or MTT) or a non-lytic cell viability assay that measures cellular ATP levels. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

HCV Infectious Virus Assay

This assay assesses the ability of a compound to inhibit the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles.

1. Cell and Virus Stocks:

-

Cell Line: Highly permissive Huh-7.5 cells are commonly used.

-

Virus Stock: Cell culture-produced infectious HCV (HCVcc) of the desired genotype (e.g., JFH-1 for genotype 2a or chimeric viruses for other genotypes) is prepared and titrated.

2. Assay Procedure:

-

Cell Seeding: Huh-7.5 cells are seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with HCVcc at a low multiplicity of infection (MOI). Simultaneously or shortly after infection, the cells are treated with serial dilutions of this compound.

-

Incubation: The infected and treated cells are incubated for 48 to 72 hours.

-

Quantification of Infection: The level of viral infection is quantified. This can be done by:

-

Immunofluorescence: Fixing the cells and staining for an HCV protein (e.g., NS5A or Core). The number of infected cells or foci of infected cells is then counted.

-

RT-qPCR: Extracting total RNA from the cells and quantifying HCV RNA levels.

-

Reporter Virus: Using an infectious virus construct that expresses a reporter gene (e.g., luciferase or green fluorescent protein).

-

-

Data Analysis: The EC50 and EC90 values are determined by measuring the reduction in viral infection markers in the presence of the compound.

Mandatory Visualizations

Metabolic Activation Pathway of this compound

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Experimental Workflow for HCV Replicon Assay

Caption: General workflow for determining the anti-HCV activity using a replicon assay.

Conclusion

This compound demonstrates potent and broad-spectrum activity against HCV genotypes 1a, 1b, and 2a in both subgenomic replicon and infectious virus assays. The active triphosphate metabolite, PSI-352666, effectively inhibits the NS5B polymerase of genotypes 1b, 2a, 3a, and 4a, suggesting a wider range of genotypic coverage for the parent compound. However, there is a notable lack of publicly available in vitro efficacy data for the prodrug this compound against genotypes 3, 4, 5, and 6. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other novel anti-HCV agents. Further studies are warranted to fully characterize the efficacy of this compound across all major HCV genotypes.

References

An In-depth Technical Guide to PSI-353661: A Purine Nucleotide Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a novel phosphoramidate prodrug of a guanosine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection.[1][2][3] As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][4] The prodrug design enhances the intracellular delivery and subsequent phosphorylation of the parent nucleoside, overcoming the limitations of administering the active triphosphate form, which exhibits poor cell permeability and instability. This compound has demonstrated potent in vitro activity against various HCV genotypes and has shown efficacy against viral strains resistant to other nucleoside inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, metabolic activation, antiviral activity, and the experimental protocols used for its characterization.

Mechanism of Action and Metabolic Activation

This compound is a prodrug of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active 5'-triphosphate metabolite, PSI-352666. This multi-step metabolic activation pathway is initiated by the hydrolysis of the carboxyl ester moiety. The subsequent steps involve a series of enzymatic reactions that ultimately yield the active triphosphate analog, which acts as a competitive inhibitor of the HCV NS5B polymerase.

The metabolic activation pathway of this compound is depicted in the following diagram:

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Antiviral Activity

This compound demonstrates potent and broad-spectrum anti-HCV activity in vitro. It is a highly active inhibitor of HCV RNA replication across various genotypes, including 1a, 1b, and 2a. A key advantage of this compound is its activity against replicons harboring mutations that confer resistance to other nucleoside and non-nucleoside inhibitors of NS5B, such as the S282T substitution.

| Parameter | HCV Genotype/Mutant | Value | Assay Type |

| EC90 | Wild Type | 8 nM | Replicon Assay |

| EC90 | S282T Mutant | 11 nM | Replicon Assay |

Table 1: In vitro antiviral activity of this compound.

Cytotoxicity Profile

This compound has been evaluated for its potential cytotoxic effects and has shown a favorable profile. It did not exhibit toxicity towards bone marrow stem cells or mitochondrial toxicity in in vitro assays.

| Parameter | Cell Line | Value | Assay Type |

| CC50 | Not specified | > 100 µM | Cell Growth Assay |

Table 2: Cytotoxicity of this compound.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using a cell-based HCV replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Workflow:

Caption: General workflow for an HCV replicon assay.

Detailed Methodology:

-

Cell Culture: HCV replicon-containing cells are maintained in a suitable growth medium supplemented with G418 to ensure the retention of the replicon.

-

Assay Setup: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 48-96 hours).

-

Endpoint Measurement: HCV RNA replication is quantified. For replicons containing a reporter gene like luciferase, a luciferase assay is performed. Alternatively, total cellular RNA is extracted, and HCV RNA levels are measured by quantitative reverse transcription PCR (RT-qPCR).

-

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The potential for this compound to cause cellular toxicity is assessed using standard cytotoxicity assays.

Workflow:

Caption: General workflow for a cytotoxicity assay.

Detailed Methodology:

-

Cell Culture: The same host cell line used in the replicon assay (without the replicon) is used to assess cytotoxicity.

-

Assay Setup: Cells are seeded into 96-well plates at a density similar to the replicon assay.

-

Compound Treatment: Cells are treated with the same concentrations of this compound as in the antiviral assay.

-

Incubation: The incubation period mirrors that of the replicon assay to ensure a direct comparison.

-

Endpoint Measurement: Cell viability is determined using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS assay) or ATP content (e.g., CellTiter-Glo assay).

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), defined as the ratio of CC50 to EC50, is often calculated to assess the therapeutic window of the compound.

Conclusion

This compound is a potent purine nucleotide prodrug with significant promise for the treatment of HCV infection. Its well-defined mechanism of action, favorable in vitro antiviral activity and cytotoxicity profiles, and its efficacy against resistant viral strains make it a valuable candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar nucleotide prodrugs.

References

- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of PSI-353661: A Technical Guide to its Metabolic Activation

For Researchers, Scientists, and Drug Development Professionals

PSI-353661, a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, is a potent inhibitor of the hepatitis C virus (HCV)[1][2]. Its efficacy is contingent upon its intracellular conversion to the pharmacologically active 5'-triphosphate form, PSI-352666[3]. This guide provides an in-depth exploration of the intricate metabolic pathway of this compound, detailing the enzymatic steps, presenting quantitative data on metabolite formation, and outlining the experimental protocols used for its characterization.

The Metabolic Cascade: From Prodrug to Active Triphosphate

The intracellular activation of this compound is a multi-step enzymatic process designed to efficiently generate the active triphosphate, PSI-352666, within the target hepatocytes. This strategic prodrug approach bypasses the often inefficient initial phosphorylation of the parent nucleoside[1][4]. The metabolic journey involves a series of hydrolytic and phosphorylation events, as depicted in the following pathway.

The key enzymatic steps in the metabolic activation of this compound are:

-

Initial Hydrolysis: The process is initiated by the hydrolysis of the carboxyl ester moiety of this compound, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

-

Intermediate Formation: Following hydrolysis, a putative nucleophilic attack on the phosphorus atom leads to the elimination of the phenol group, resulting in the formation of an alaninyl phosphate metabolite, PSI-353131.

-

Amino Acid Cleavage: The amino acid moiety is then removed by the Histidine triad nucleotide-binding protein 1 (Hint1).

-

Demethoxylation: Subsequently, the methoxyl group at the O6-position of the guanine base is hydrolyzed by Adenosine deaminase-like protein 1 (ADAL1) to yield 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate (PSI-353222).

-

First Phosphorylation: The generated monophosphate is then phosphorylated to its diphosphate form, PSI-353579, by guanylate kinase.

-

Final Phosphorylation: The final and crucial step is the phosphorylation of the diphosphate to the active 5'-triphosphate, PSI-352666, which is primarily mediated by nucleoside diphosphate kinase.

Quantitative Analysis of Metabolite Formation

The efficiency of the intracellular conversion of this compound to its active triphosphate form has been quantified in primary human hepatocytes. The predominant metabolite observed was the 5'-triphosphate, PSI-352666, which reached its maximum concentration approximately 4 hours after incubation.

Table 1: Intracellular Concentrations of this compound Metabolites in Primary Human Hepatocytes

| Metabolite | Peak Concentration Time |

| PSI-352666 (Triphosphate) | ~4 hours |

Data synthesized from information provided in the cited literature.

Further studies have evaluated the levels of various productive metabolites in both liver and plasma, highlighting the liver-targeting nature of this prodrug.

Table 2: Distribution of this compound and its Metabolites in Liver and Plasma

| Time Point | Compartment | Observed Metabolites |

| 1 hour | Plasma | Diastereomers of this compound, Diacid (34), Guanosine Nucleoside (1) |

| 1 hour | Liver | Monophosphate, Diphosphate, Triphosphate (2), Diacid (34), Guanosine Nucleoside (1) |

| 6 hours | Plasma | Guanosine Nucleoside (1) (major), minimal parent prodrug and intermediate |

| 6 hours | Liver | Monophosphate, Diphosphate, Triphosphate, Intermediate (34), large amounts of Guanosine Nucleoside (1) |

Data extracted from a study by McClure et al. (2010). Note: "1", "2", and "34" are compound numbers used in the source publication.

Experimental Protocols

The characterization of the intracellular metabolism of this compound relies on robust analytical methodologies to separate and quantify the parent compound and its various phosphorylated metabolites.

Metabolite Analysis in Primary Human Hepatocytes

A common experimental workflow for analyzing the intracellular metabolites of this compound is outlined below.

Detailed Methodology:

-

Cell Culture and Incubation: Primary human hepatocytes are incubated with radioactively labeled this compound (e.g., [³H]-labeled) at a specified concentration and for various time points.

-

Metabolite Extraction: Following incubation, the cells are washed to remove extracellular compound, and intracellular metabolites are extracted, typically using a suitable solvent like 60% methanol.

-

Chromatographic Separation: The cell extracts are then analyzed by High-Performance Liquid Chromatography (HPLC). A common method involves a strong anion exchange (SAX) column. The mobile phase typically consists of a gradient of potassium phosphate buffers (e.g., Buffer A: 0.02 M KH₂PO₄, pH 3.5; Buffer B: 1 M KH₂PO₄, pH 3.5). The elution is performed using a linear gradient of Buffer B from 0 to 100% over a period such as 100 minutes.

-

Detection and Quantification: The eluent from the HPLC is passed through a radiometric flow scintillation analyzer to detect and quantify the radioactively labeled metabolites.

-

Metabolite Identification: The individual metabolites (monophosphate, diphosphate, and triphosphate) are identified by comparing their retention times to those of synthesized standards.

-

Concentration Calculation: The intracellular concentration of each metabolite is calculated in pmol/10⁶ cells and can be converted to a molar concentration (µM) based on the estimated cell volume (e.g., 3 µL per 10⁶ cells for normal human liver parenchymal cells).

This in-depth understanding of the intracellular metabolism of this compound is critical for its continued development and for the design of next-generation antiviral nucleoside prodrugs. The efficient and targeted delivery of the active triphosphate to the site of viral replication is a key determinant of the compound's potent anti-HCV activity.

References

- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleotide Analog PSI-353661: A Deep Dive into its Targeting and Binding Mechanism on the HCV NS5B Polymerase

For Immediate Release

PRINCETON, NJ – In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), the NS5B RNA-dependent RNA polymerase (RdRp) has been a prime target. This whitepaper provides a detailed technical overview of PSI-353661, a potent nucleotide analog inhibitor, focusing on its mechanism of action, binding site on the NS5B polymerase, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Role of NS5B in HCV Replication and as a Drug Target

The Hepatitis C virus, a single-stranded RNA virus, relies on the NS5B polymerase for the replication of its genome, making it an essential enzyme for the viral life cycle. The highly conserved nature of the NS5B active site across different HCV genotypes makes it an attractive target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide analog inhibitors are a class of DAAs that mimic natural substrates of the polymerase. Upon incorporation into the growing RNA chain, these analogs lead to chain termination, thus halting viral replication. This compound is a phosphoramidate prodrug of a guanosine nucleotide analog designed for enhanced delivery to the liver and efficient intracellular conversion to its active triphosphate form.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is administered as a prodrug, which is metabolized intracellularly to its active triphosphate form, PSI-352666 (2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-triphosphate)[1][2]. This active metabolite then acts as a competitive inhibitor of the NS5B polymerase, where it is incorporated into the nascent viral RNA strand, leading to chain termination.

The metabolic activation of this compound is a multi-step enzymatic process within the host cell[3][4]:

-

Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester of the phosphoramidate moiety by cellular esterases such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

-

Cyclization and Phenol Elimination: This is followed by a putative intramolecular nucleophilic attack, leading to the formation of a cyclized intermediate and the elimination of phenol, resulting in the alaninyl phosphate metabolite, PSI-353131.

-

Amino Acid Cleavage: The amino acid moiety is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1).

-

Demethoxylation: The methoxy group at the 6-position of the guanine base is hydrolyzed by an adenosine deaminase-like protein to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

-

Phosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate by guanylate kinase (GMK) and then to the active triphosphate, PSI-352666, by nucleoside diphosphate kinase (NDPK).

Target and Binding Site on NS5B Polymerase

The direct target of the active metabolite, PSI-352666, is the catalytic active site of the NS5B polymerase. Evidence for this binding site comes primarily from resistance studies. HCV replicons that are resistant to this compound have been shown to harbor specific mutations in the NS5B gene. A combination of three mutations, S15G, C223H, and V321I, in genotype 2a NS5B has been identified to confer a high level of resistance to PSI-352938 and this compound, both of which produce the same active triphosphate metabolite[5]. These residues are located within the palm and finger domains of the polymerase, in close proximity to the active site where nucleotide incorporation occurs. The S282T mutation, which confers resistance to some other nucleoside inhibitors, does not affect the activity of this compound. This indicates a specific interaction profile of PSI-352666 with the NS5B active site.

Quantitative Data on Antiviral Activity

The antiviral activity of this compound and its active form has been quantified in various assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays

| HCV Genotype | Replicon Type | EC50 (nM) | EC90 (nM) | Reference(s) |

| 1b | Wild-type | 3.0 | 8.5 | |

| 1b | S282T mutant | - | 11 | |

| 1a | Wild-type | - | - | |

| 2a | Wild-type | - | - |

Table 2: In Vitro Inhibitory Activity of PSI-352666 against NS5B Polymerase

| HCV Genotype | NS5B Variant | IC50 (µM) | Reference(s) |

| 1b | Wild-type | 5.94 | |

| 2a (JFH-1) | Wild-type | - | |

| 2a (JFH-1) | S15G/C223H/V321I | - |

Experimental Protocols

The characterization of this compound involved several key experimental procedures, including HCV replicon assays and NS5B polymerase activity assays.

HCV Replicon Assay

This cell-based assay is used to determine the potency of antiviral compounds in inhibiting HCV RNA replication.

Principle: A subgenomic HCV RNA molecule (replicon), containing the NS3 to NS5B coding region and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase), is introduced into human hepatoma cells (e.g., Huh-7). The replicon is capable of autonomous replication within the cells. The effect of an antiviral compound on replication is measured by quantifying the level of replicon RNA or the reporter gene expression.

Detailed Methodology:

-

Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

RNA Transfection: In vitro transcribed replicon RNA is introduced into the cells via electroporation.

-

Drug Treatment: Following transfection, cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound).

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication and drug action.

-

Quantification of Replication:

-

Luciferase Reporter: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

-

qRT-PCR: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified by real-time reverse transcription PCR.

-

-

Data Analysis: The concentration of the compound that inhibits replication by 50% (EC50) or 90% (EC90) is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase.

Principle: Recombinant NS5B polymerase is incubated with a template/primer RNA, ribonucleotides (including a radiolabeled or biotinylated nucleotide), and the test compound. The activity of the polymerase is determined by measuring the incorporation of the labeled nucleotide into the newly synthesized RNA strand.

Detailed Methodology:

-

Enzyme and Substrates: Purified recombinant NS5B polymerase is used. A common substrate is a homopolymeric template (e.g., poly(C)) with a complementary primer (e.g., oligo(G)).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, DTT, and NaCl. The mixture includes the NS5B enzyme, the template/primer, a mix of unlabeled NTPs, and a labeled NTP (e.g., [α-32P]GTP).

-

Inhibitor Addition: The test compound (e.g., PSI-352666) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Product Quantification: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by filtration through a DE81 filter paper or precipitation) and quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is determined from the dose-response curve.

Conclusion

This compound is a potent prodrug inhibitor of the HCV NS5B polymerase. Its mechanism of action involves intracellular conversion to the active triphosphate form, PSI-352666, which targets the catalytic active site of the polymerase, leading to chain termination of the viral RNA. The binding site has been elucidated through the analysis of resistance mutations located in the palm and finger domains of the enzyme. The quantitative data from both cell-based replicon assays and biochemical polymerase assays demonstrate its significant antiviral efficacy. The detailed experimental protocols provided herein offer a guide for the continued research and development of novel nucleotide analog inhibitors for HCV and other viral diseases.

References

- 1. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on the Antiviral Activity of PSI-353661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that has demonstrated potent and selective antiviral activity against the hepatitis C virus (HCV) in early-stage research. As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides an in-depth technical overview of the foundational preclinical research on this compound, summarizing its mechanism of action, metabolic activation, in vitro efficacy, and resistance profile. Detailed experimental protocols for key assays are provided, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of its antiviral properties.

Mechanism of Action and Metabolic Activation

This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] To exert its antiviral effect, it must be metabolized intracellularly to its active 5'-triphosphate form, PSI-352666.[1][2] This active metabolite acts as an alternative substrate for the HCV NS5B polymerase, leading to chain termination during viral RNA replication.[1][2]

The metabolic activation of this compound is a multi-step enzymatic process within the host cell:

-

Carboxyl Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester group of this compound, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

-

Cyclization and Elimination: This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, which results in the elimination of phenol and the formation of an alaninyl phosphate metabolite, PSI-353131.

-

Amino Acid Moiety Removal: The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid moiety.

-

Demethoxylation: Subsequently, the methoxyl group at the O6-position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

-

Phosphorylation: The resulting monophosphate is then phosphorylated to the diphosphate by guanylate kinase.

-

Final Phosphorylation: Finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate form, PSI-352666.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against various HCV genotypes in cell-based replicon assays. The replicon system is a valuable tool for studying viral replication events without the need for infectious virus particles.

Data Presentation

The following tables summarize the quantitative data on the in vitro antiviral activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Replicon | EC50 (µM) | EC90 (µM) | Cell Line | Assay Duration | Reference |

| Genotype 1b (wild-type) | 0.0030 | 0.0085 | Huh-7 | 4 days | |

| Genotype 1b (S282T resistant) | - | 0.011 | Huh-7 | - | |

| Genotype 1a | - | - | Huh-7 | - | |

| Genotype 2a | - | - | Huh-7 | - |

EC50: 50% effective concentration; EC90: 90% effective concentration. Data for genotypes 1a and 2a indicate high activity without specific values provided in the source.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Assay Duration | Reference |

| Huh-7 | > 80 | 8 days | |

| HepG2 | > 80 | 8 days | |

| BxPC3 | > 80 | 8 days | |

| CEM | > 80 | 8 days |

CC50: 50% cytotoxic concentration.

Resistance Profile

In vitro resistance selection studies have been conducted to identify mutations that may confer resistance to this compound.

-

Genotype 1a and 1b: No resistant replicons were selected in these genotypes.

-

Genotype 2a (JFH-1): Resistance to this compound was observed in genotype 2a replicons. Sequencing of the NS5B region identified several amino acid changes, including S15G, R222Q, C223Y/H, L320I, and V321I.

-

Combination of Mutations: Phenotypic analysis revealed that single amino acid changes were not sufficient to significantly reduce the activity of this compound. A combination of three mutations (S15G/C223H/V321I) was required to confer a high level of resistance.

-

Cross-Resistance: No cross-resistance was observed between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside/tide analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

HCV Replicon Assay

This assay is used to determine the in vitro antiviral efficacy of a compound by measuring the inhibition of HCV RNA replication in a cell-based system.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon encoding a luciferase reporter gene are used. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at an appropriate density.

-

After 24 hours, the culture medium is replaced with medium containing serial dilutions of this compound.

-

The plates are incubated for 4 days at 37°C in a 5% CO2 atmosphere.

-

-

Data Acquisition:

-

After incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration using a non-linear regression model.

-

Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to host cells.

Methodology:

-

Cell Culture: Huh-7, HepG2, BxPC3, and CEM cells are cultured in their respective recommended media.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

Serial dilutions of this compound are added to the cells.

-

Plates are incubated for 8 days at 37°C in a 5% CO2 atmosphere.

-

-

Data Acquisition:

-

Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

-

-

Data Analysis:

-

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

-

In Vitro Resistance Selection Study

This study is designed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

-

Cell Culture and Compound Exposure:

-

HCV replicon-containing cells (e.g., genotype 2a JFH-1) are cultured in the presence of a fixed concentration of this compound.

-

The cells are passaged every 3-4 days, and the concentration of the compound may be gradually increased over time.

-

-

Monitoring for Resistance:

-

The emergence of resistant colonies is monitored by observing cell growth in the presence of the compound.

-

-

Genotypic Analysis:

-

RNA is extracted from the resistant cell colonies.

-

The NS5B region of the HCV genome is amplified by RT-PCR and sequenced to identify amino acid substitutions.

-

-

Phenotypic Analysis:

-

The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis.

-

The susceptibility of the mutant replicons to this compound is then determined using the HCV replicon assay to confirm the resistance phenotype.

-

Conclusion

Early-stage research on this compound has established its profile as a potent and selective inhibitor of HCV replication. Its mechanism of action, involving intracellular conversion to an active triphosphate that targets the viral NS5B polymerase, is well-characterized. The compound exhibits strong in vitro activity against multiple HCV genotypes and maintains activity against some nucleoside/tide-resistant variants. While a high genetic barrier to resistance is observed for genotypes 1a and 1b, a specific combination of mutations in the NS5B polymerase can confer resistance in genotype 2a. The favorable cytotoxicity profile observed in preclinical studies underscores its potential as an antiviral therapeutic. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound in the treatment of chronic hepatitis C.

References

PSI-353661: A Technical Overview of a Preclinical Hepatitis C Virus Nucleotide Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661, also known as GS-558093, is a phosphoramidate prodrug of a guanosine nucleotide analog developed as a potential inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This document provides a comprehensive technical guide on the fundamental properties and characteristics of this compound, summarizing its mechanism of action, preclinical efficacy, resistance profile, and metabolic activation. The information is intended for researchers and professionals in the field of antiviral drug development.

Core Properties and Mechanism of Action

This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] Its design as a phosphoramidate allows for efficient delivery into hepatocytes, the primary site of HCV replication.[3] Once inside the cell, it undergoes metabolic activation to its active triphosphate form, PSI-352666.[1]

The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. By mimicking the natural nucleotide substrate, PSI-352666 is incorporated into the nascent viral RNA chain, leading to chain termination and the cessation of viral replication.

Metabolic Activation Pathway

The intracellular conversion of this compound to its active triphosphate form involves a multi-step enzymatic process:

-

Ester Hydrolysis: The initial step is the hydrolysis of the carboxyl ester group, a reaction catalyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1).

-

Cyclization and Phenol Elimination: This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, resulting in the elimination of phenol and the formation of an alaninyl phosphate metabolite (PSI-353131).

-

Amino Acid Cleavage: The histidine triad nucleotide-binding protein 1 (Hint1) then removes the alanine moiety.

-

Demethoxylation: Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

-

Phosphorylation: The monophosphate is then sequentially phosphorylated by guanylate kinase to the diphosphate and by nucleoside diphosphate kinase to the active triphosphate, PSI-352666.

Quantitative Preclinical Data

The following tables summarize the in vitro efficacy and cytotoxicity data for this compound.

Table 1: In Vitro Anti-HCV Activity

| Parameter | HCV Genotype/Replicon | Value | Reference |

| EC50 | Genotype 1b | 0.0030 µM | |

| EC90 | Wild-Type Replicon | 8 nM | |

| S282T Resistant Replicon | 11 nM | ||

| Genotype 1b | 0.0085 µM |

Table 2: In Vitro Cytotoxicity

| Cell Line | IC50 | Reference |

| Huh7 | > 80 µM | |

| HepG2 | > 80 µM | |

| BxPC3 | > 80 µM | |

| CEM | > 80 µM |

Resistance Profile

In vitro resistance selection studies using HCV replicon cells have shown that single amino acid changes in the NS5B polymerase are insufficient to confer significant resistance to this compound. A combination of at least three mutations (S15G, C223H, and V321I) in the genotype 2a NS5B polymerase was required to elicit a high level of resistance. Notably, this compound retains full activity against replicons containing the S282T substitution, a mutation that confers resistance to other 2'-substituted nucleoside analogs.

Experimental Protocols

The following are representative protocols based on published methodologies for the evaluation of compounds like this compound.

General Synthesis of this compound Analogs

The synthesis of phosphoramidate prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analogs, including this compound, generally follows a multi-step chemical process. A representative scheme is outlined below.

Protocol:

-

Preparation of the 6-Chloro Nucleoside Intermediate: Starting from a suitable ribonolactol precursor, the 6-chloro purine nucleoside is synthesized through a series of chemical transformations.

-

Synthesis of 6-Substituted Guanosine Analogs: The 6-chloro intermediate is then reacted with various nucleophiles (e.g., alkoxides, amines) to introduce different substituents at the 6-position of the purine base. For this compound, this would involve the introduction of a methoxy group.

-

Introduction of the Phosphoramidate Moiety: The 6-substituted guanosine analog is reacted with a phosphorochloridate reagent in the presence of an activating agent like N-methylimidazole to form the desired phosphoramidate prodrug.

-

Purification: The final product is purified using standard chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon-containing cells (e.g., genotype 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

G418 (for stable replicon cell line maintenance)

-

This compound (or other test compounds)

-

Luciferase assay reagent (for replicons containing a luciferase reporter)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3 to 4 days.

-

Quantification of HCV Replication:

-

Luciferase Reporter: If using a luciferase-expressing replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

qRT-PCR: Alternatively, extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of inhibition of HCV replication against the log of the compound concentration.

In Vivo Efficacy in Human Hepatocyte Chimeric Mice

This animal model is used to evaluate the in vivo antiviral efficacy of drug candidates.

Protocol:

-

Animal Model: Utilize immunodeficient mice with livers repopulated with human hepatocytes.

-

HCV Infection: Infect the chimeric mice with a patient-derived HCV isolate.

-

Drug Administration: Once chronic HCV infection is established (as confirmed by stable serum HCV RNA levels), administer this compound orally (p.o.) at a specified dose (e.g., 50 mg/kg) daily for a defined treatment period (e.g., 4 weeks).

-

Monitoring: Collect blood samples at regular intervals to monitor serum HCV RNA levels and assess potential drug-related toxicity.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HCV RNA and the levels of the active triphosphate metabolite (PSI-352666).

Clinical Development Status

As of the latest available information, this compound was in preclinical development in 2010. A thorough search of publicly available clinical trial registries for "this compound" and its alias "GS-558093" did not yield any results for clinical trials in humans. This suggests that the compound may not have progressed to clinical development or was discontinued at the preclinical stage.

Conclusion

This compound is a potent preclinical inhibitor of HCV replication with a well-defined mechanism of action and metabolic activation pathway. Its high in vitro potency against both wild-type and certain drug-resistant HCV strains, coupled with a favorable in vitro cytotoxicity profile, highlighted its potential as an antiviral agent. However, the lack of publicly available data on its progression to clinical trials suggests that its development may have been halted. The information presented in this guide provides a detailed overview of the foundational scientific knowledge surrounding this compound for the benefit of the research community.

References

- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSI-353661 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of PSI-353661, an experimental phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanism of Action

This compound is a liver-targeting prodrug that is metabolized intracellularly to its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication. The metabolic activation of this compound involves a series of enzymatic steps, beginning with the hydrolysis of the carboxyl ester by Cathepsin A and Carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by Histidine triad nucleotide-binding protein 1 (HINT1) and subsequent phosphorylation steps to yield the active triphosphate analog.

Signaling Pathway: Metabolic Activation of this compound

The following diagram illustrates the intracellular metabolic activation pathway of this compound to its active triphosphate form, PSI-352666.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various HCV replicon systems and cell lines.

Table 1: Antiviral Activity of this compound against HCV Replicons

| HCV Genotype | Replicon System | EC₅₀ (nM) | EC₉₀ (nM) | Reference |

| 1a | Wild-Type | - | 8 | [1] |

| 1b | Wild-Type | 3.0 | 8.5 | [2] |

| 2a | Wild-Type | - | - | - |

| 1b | S282T Mutant | - | 11 | [1] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Duration | CC₅₀ (µM) | Reference |

| Huh7 | 8 days | > 80 | [2] |

| HepG2 | 8 days | > 80 | [2] |

| BxPC3 | 8 days | > 80 | |

| CEM | 8 days | > 80 |

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound using an HCV subgenomic replicon system expressing a reporter gene (e.g., luciferase).

Experimental Workflow: HCV Replicon Assay

Materials:

-

HCV genotype 1b subgenomic replicon-harboring Huh7 cells (e.g., Huh-7 Lunet)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh7 cells harboring the HCV genotype 1b luciferase reporter replicon in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Cell Treatment: Remove the culture medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Infectious Virus Assay

This protocol outlines the procedure to evaluate the efficacy of this compound against infectious HCV particles using the JFH-1 (genotype 2a) cell culture system.

Experimental Workflow: Infectious Virus Assay

Materials:

-

Huh7.5 cells

-

HCV cell culture-derived virus (HCVcc), JFH-1 strain

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

RNA extraction kit

-

Reagents for RT-qPCR

-

48-well cell culture plates

Procedure:

-

Cell Seeding: Seed Huh7.5 cells in a 48-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Infection: Infect the cells with HCVcc (JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4 hours.

-

Treatment: After infection, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 48 to 72 hours.

-